N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound with intriguing chemical properties and potential applications in various fields of scientific research. It combines several functional groups that contribute to its unique characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide generally involves multi-step reactions starting from readily available precursors. A typical synthetic route could involve:
Cyclopropylation: : Introduction of the cyclopropyl group to a suitable starting material.
Pyrazole Formation: : Reaction of the intermediate with hydrazine derivatives to form the pyrazole ring.
Amide Bond Formation: : Coupling of the pyrazole intermediate with 2-(4-fluorophenoxy)acetic acid to form the final product. The reaction conditions often include the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is essential. Techniques such as continuous flow synthesis or the use of microwave-assisted reactions could be employed to increase yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: : Formation of oxidative metabolites.
Reduction: : Conversion to reduced derivatives, often under hydrogenation conditions.
Substitution: : Nucleophilic substitutions on the aromatic ring or the pyrazole core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LAH).
Substitution: : Reactions involving nucleophiles like sodium methoxide or amines.
Major Products
The major products formed depend on the type of reaction and the specific conditions used. Oxidative metabolites, reduced analogs, and substituted derivatives are common products.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Explored for therapeutic potential in treating certain diseases or conditions.
Industry: : Utilized in the development of new materials or as a specialty chemical in manufacturing processes.
Mechanism of Action
The mechanism of action for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide involves interaction with specific molecular targets. The compound may:
Bind to enzyme active sites, inhibiting their activity.
Interact with cellular receptors, modulating signal transduction pathways.
Affect the stability and function of specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide
N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide
Highlighting Uniqueness
Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide boasts a unique combination of cyclopropyl and trifluoromethyl groups, contributing to its distinct reactivity profile and potential biological activity. The presence of the fluorophenoxy group further differentiates it by providing specific electronic and steric effects.
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Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c18-12-3-5-13(6-4-12)26-10-16(25)22-7-8-24-14(11-1-2-11)9-15(23-24)17(19,20)21/h3-6,9,11H,1-2,7-8,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZPXHWVUZWJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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